molecular formula C10H19NO B2761084 {2-Oxaspiro[4.5]decan-3-yl}methanamine CAS No. 2060050-79-3

{2-Oxaspiro[4.5]decan-3-yl}methanamine

Cat. No.: B2761084
CAS No.: 2060050-79-3
M. Wt: 169.268
InChI Key: BSJWXHGYNHRBQR-UHFFFAOYSA-N
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Description

{2-Oxaspiro[45]decan-3-yl}methanamine is a chemical compound with the molecular formula C₁₀H₁₉NO It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Scientific Research Applications

{2-Oxaspiro[4.5]decan-3-yl}methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Oxaspiro[4.5]decan-3-yl}methanamine typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. One common method involves the reaction of a suitable precursor with an amine under controlled conditions. For example, the precursor can be reacted with methanamine in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

{2-Oxaspiro[4.5]decan-3-yl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of {2-Oxaspiro[4.5]decan-3-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-oxaspiro[4.5]decan-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9H,1-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJWXHGYNHRBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(OC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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